molecular formula C15H22N4O2S B5558116 1-(5-acetyl-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-4-pyrimidinyl)-4-piperidinecarboxamide

1-(5-acetyl-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-4-pyrimidinyl)-4-piperidinecarboxamide

Cat. No.: B5558116
M. Wt: 322.4 g/mol
InChI Key: LNZPLJSDAXOPFX-UHFFFAOYSA-N
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Description

1-(5-acetyl-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-4-pyrimidinyl)-4-piperidinecarboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperidine ring, and various functional groups

Scientific Research Applications

1-(5-acetyl-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-4-pyrimidinyl)-4-piperidinecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its functional groups allow for the exploration of various biochemical pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-acetyl-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-4-pyrimidinyl)-4-piperidinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the piperidine ring and the functional groups. Common reagents used in these reactions include acetyl chloride, ethylamine, and methyl iodide. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-acetyl-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-4-pyrimidinyl)-4-piperidinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-(5-acetyl-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-4-pyrimidinyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-acetyl-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-4-pyrimidinyl)-4-piperidinecarboxamide is unique due to its specific combination of functional groups and ring structures This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

1-(5-acetyl-1-ethyl-6-methyl-2-sulfanylidenepyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-4-19-9(2)12(10(3)20)14(17-15(19)22)18-7-5-11(6-8-18)13(16)21/h11H,4-8H2,1-3H3,(H2,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZPLJSDAXOPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=NC1=S)N2CCC(CC2)C(=O)N)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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